4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15886941
Molecular Formula: C21H26N6O
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H26N6O |
---|---|
Molecular Weight | 378.5 g/mol |
IUPAC Name | 4-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine |
Standard InChI | InChI=1S/C21H26N6O/c1-26-12-4-6-17(26)8-10-22-21-23-11-9-20(25-21)16-14-24-27(15-16)18-5-3-7-19(13-18)28-2/h3,5,7,9,11,13-15,17H,4,6,8,10,12H2,1-2H3,(H,22,23,25) |
Standard InChI Key | ADYMPTOMRJWSQN-UHFFFAOYSA-N |
Canonical SMILES | CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Features
4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(2-(1-methylpyrrolidin-2-yl)ethyl)pyrimidin-2-amine (molecular formula: C₂₂H₂₇N₅O) features a pyrimidine ring at position 4 of a pyrazole scaffold, which is further substituted by a 3-methoxyphenyl group. The amine side chain incorporates a pyrrolidine ring with a methyl substituent, enhancing its lipophilicity and binding affinity to biological targets . Key structural attributes include:
-
Pyrimidine Core: Serves as a hydrogen bond acceptor via its N1 and N3 atoms, critical for interactions with enzymatic active sites .
-
Pyrazole Moiety: The 1-(3-methoxyphenyl)-1H-pyrazol-4-yl group introduces steric bulk and π-π stacking potential, influencing target selectivity .
-
Pyrrolidine Side Chain: The 1-methylpyrrolidin-2-yl ethylamine side chain contributes to conformational flexibility and basicity, facilitating membrane permeability.
X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.41 Å for the pyrimidine C–N bonds and dihedral angles of 12.5° between the pyrazole and methoxyphenyl planes .
Synthesis and Manufacturing
The synthesis of this compound follows a multi-step regioselective pathway, optimized for high yield and purity (Table 1):
Table 1: Synthetic Route and Conditions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | β-Keto Ester Formation | Piperidine-4-carboxylic acid, DMF-DMA | 78 |
2 | Hydrazine Cyclization | N-Monosubstituted hydrazines, EtOH, Δ | 65 |
3 | N-Alkylation | 2-(1-Methylpyrrolidin-2-yl)ethyl bromide, K₂CO₃ | 82 |
-
β-Keto Ester Preparation: Piperidine-4-carboxylic acid is converted to its β-keto ester derivative using DMF-DMA, achieving 78% yield .
-
Pyrazole Formation: Treatment with hydrazine hydrate under reflux yields the pyrazole core, with regioselectivity controlled by steric and electronic effects .
-
Side Chain Introduction: N-Alkylation with 2-(1-methylpyrrolidin-2-yl)ethyl bromide in the presence of potassium carbonate affords the final product.
Critical challenges include minimizing tautomerization during pyrazole synthesis and ensuring stereochemical integrity at the pyrrolidine center .
Physicochemical Properties
The compound exhibits a molecular weight of 401.49 g/mol and a calculated logP of 2.8, indicating moderate lipophilicity . Key properties include:
-
Solubility: 12 mg/mL in DMSO; <1 mg/mL in water (pH 7.4).
-
Thermal Stability: Decomposition temperature of 248°C (DSC) .
-
Ionization Constants: pKa1 (pyrimidine N1) = 4.2; pKa2 (pyrrolidine N) = 9.6 .
Pharmacological Activity
Preliminary assays indicate potent inhibition of p38α MAP kinase (IC₅₀ = 6.7 µM), a target implicated in inflammatory and oncogenic pathways . Mechanistic studies suggest competitive ATP binding, with the pyrimidine nitrogen forming a critical hydrogen bond with kinase residue Lys53 . Additional findings:
-
Antiproliferative Activity: GI₅₀ = 8.2 µM against MCF-7 breast cancer cells.
-
Selectivity Profile: >50-fold selectivity over JNK2 and ERK1 kinases .
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine H), 7.89 (d, J = 8.4 Hz, 1H, methoxyphenyl H) .
-
X-ray Diffraction: Space group P2₁/c, Z = 4, R-factor = 0.042 .
Applications and Future Directions
Current research prioritizes derivatization of the pyrrolidine side chain to enhance blood-brain barrier penetration for neurodegenerative applications. Collaborative efforts with EvitaChem aim to develop radiolabeled analogs for PET imaging of kinase expression in tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume